molecular formula C10H12N2O3 B8547492 N-methyl-N-(4-nitrophenyl)propionamide

N-methyl-N-(4-nitrophenyl)propionamide

Cat. No.: B8547492
M. Wt: 208.21 g/mol
InChI Key: KVYWGEARTFDKKG-UHFFFAOYSA-N
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Description

N-methyl-N-(4-nitrophenyl)propionamide is a substituted propionamide derivative characterized by a methyl group and a 4-nitrophenyl moiety attached to the nitrogen atom.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-methyl-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C10H12N2O3/c1-3-10(13)11(2)8-4-6-9(7-5-8)12(14)15/h4-7H,3H2,1-2H3

InChI Key

KVYWGEARTFDKKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

Trifluoromethyl and hydroxyl substituents (as in 2-Hydroxy-2-trifluoromethyl-N-(4-nitrophenyl)propionamide) introduce steric and electronic effects that alter binding affinities to biological targets .

Pharmacological Relevance: Piperidine-containing analogues (e.g., N-phenyl-N-(piperidin-4-yl)propionamide) exhibit opioid receptor selectivity due to hydrophobic interactions with receptor pockets, a feature absent in the methyl-substituted nitro variant . The amino-substituted analogue (S)-2-amino-N-(4-nitrophenyl)propionamide may serve as a substrate for amidases or proteases, leveraging its polar amino group for enzyme recognition .

Synthetic Strategies :

  • Reductive amination and acetylation (as described in ) are common methods for synthesizing N-substituted propionamides. For example, N-(1-benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide (Compound 30) was synthesized via amine-acylation reactions .
  • Hydroxy-substituted derivatives (e.g., Compounds 20–21) require protective group strategies (e.g., tetrahydropyranyl protection) to prevent side reactions during synthesis .

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